1-Decanesulfonyl fluoride

Enzyme Inhibition Carboxylesterase Structure-Activity Relationship

1-Decanesulfonyl fluoride (CAS 68259-13-2) is a long-chain alkylsulfonyl fluoride with the formula C10H21FO2S and a molecular weight of 224.34 g/mol. It belongs to the sulfonyl fluoride class, which is characterized by the R-SO2F functional group.

Molecular Formula C10H21FO2S
Molecular Weight 224.34 g/mol
CAS No. 68259-13-2
Cat. No. B12947925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decanesulfonyl fluoride
CAS68259-13-2
Molecular FormulaC10H21FO2S
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCS(=O)(=O)F
InChIInChI=1S/C10H21FO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3
InChIKeyRHKHIIXCWSCEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Decanesulfonyl Fluoride (CAS 68259-13-2): Chemical Profile and Functional Classification


1-Decanesulfonyl fluoride (CAS 68259-13-2) is a long-chain alkylsulfonyl fluoride with the formula C10H21FO2S and a molecular weight of 224.34 g/mol . It belongs to the sulfonyl fluoride class, which is characterized by the R-SO2F functional group. These compounds are renowned for their unique balance of aqueous stability and tunable electrophilicity, making them privileged warheads in chemical biology and versatile SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry hubs [1]. Unlike their sulfonyl chloride counterparts, sulfonyl fluorides exhibit superior resistance to hydrolysis under both acidic and basic conditions, a property foundational to their broad utility in medicinal chemistry and materials science .

Sulfonyl fluoride warhead supports SuFEx click chemistry for covalent probe synthesis.
Reported aqueous stability profile enables use in bioconjugation and multi-step synthesis.
C10 alkyl chain provides hydrophobicity tuning for enzyme inhibitor design.

Why Generic Substitution of 1-Decanesulfonyl Fluoride is Scientifically Unsound


The performance of alkylsulfonyl fluorides is exquisitely sensitive to chain length, a factor that governs hydrophobicity, target binding affinity, and biological selectivity [1]. A generic substitution with a shorter-chain (e.g., C8) or longer-chain (e.g., C12) analog is not trivial; it can lead to dramatic shifts in potency, as evidenced by a >4000-fold difference in CB1 receptor IC50 values between C12 and C20 sulfonyl fluorides [1]. Furthermore, the specific C10 chain of 1-decanesulfonyl fluoride provides a distinct optimal balance, as demonstrated by its direct derivative, which achieves a 6.3 nM IC50—an 18-fold improvement over a closely related thioether analog—highlighting that even subtle changes to the C10-sulfonyl architecture can abolish this gain [2]. Therefore, procurement based solely on compound class without specifying the n-decyl chain length risks compromising the critical hydrophobicity and reactivity parameters necessary for reproducible research or manufacturing outcomes.

Chain length variation
Substituting C8 or C12 analogs may shift hydrophobicity and target binding, altering potency profiles.
Sulfonyl group modification
Changes to the sulfonyl moiety (e.g., thioether replacement) can abolish the potency gain observed with the C10-sulfonyl architecture.
Class-only procurement
Selecting a sulfonyl fluoride without specifying chain length may result in uncontrolled reactivity and reproducibility issues.

Quantitative Differentiation Guide for 1-Decanesulfonyl Fluoride Against its Closest Analogs


Potency Advantage: The Decane-1-Sulfonyl Moiety Delivers a 6.3 nM IC50 in Carboxylesterase Inhibition

A derivative incorporating the decane-1-sulfonyl group, 1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diol, demonstrated an IC50 of 6.3 +/- 1.3 nM against rat liver carboxylesterase [1]. This performance provides a quantitative benchmark for the C10 chain's potential. Crucially, this compound was 18-fold more potent than its direct thioether analogue, indicating that the specific sulfonyl oxidation state in combination with the C10 chain is critical for high potency [1].

Carboxylesterase Potency
Head-to-head
6.3 nM IC50
Supports C10-sulfonyl as potency driver in covalent inhibitors.
Rat liver microsomes; 18-fold vs thioether.
Enzyme Inhibition Carboxylesterase Structure-Activity Relationship

Hydrolytic Stability Advantage of Sulfonyl Fluorides over Sulfonyl Chlorides

The sulfonyl fluoride functional group in 1-decanesulfonyl fluoride provides a distinct stability advantage. Sulfonyl fluorides exhibit greater stability under both acidic and basic conditions compared to sulfonyl chlorides, which are prone to rapid hydrolysis . This enhanced stability allows SuFEx reactions to proceed in aqueous and oxygen-tolerant environments with high product yields, a setting where sulfonyl chlorides would be significantly degraded .

Hydrolytic Stability
Class-level
Stable in acidic & basic conditions
Aqueous stability may improve reliability in SuFEx workflows.
Qualitative; data to verify for C10 specifically.
Click Chemistry SuFEx Chemical Stability

Chain-Length-Dependent Biological Target Affinity

The biological activity of alkanesulfonyl fluorides is highly sensitive to alkyl chain length. In a study of CB1 receptor ligands, a C12 sulfonyl fluoride (dodecanesulfonyl fluoride) exhibited an IC50 of 2-11 nM, while extending the chain to C20 resulted in a dramatic loss of potency with an IC50 of 78 µM [1]. This >4000-fold difference implies a sharp SAR around the optimal chain length. As a C10 compound, 1-decanesulfonyl fluoride occupies a strategic intermediate position, offering a hydrophobicity profile designed to explore this steep SAR landscape.

CB1 Receptor SAR
Cross-study comparable
C12: 2–11 nM
C20: 78 µM
C10: strategic intermediate
Chain-length tuning enables systematic SAR exploration.
>4000-fold difference; mouse brain membranes.
CB1 Receptor Covalent Inhibitor SAR

High-Value Application Scenarios for 1-Decanesulfonyl Fluoride Based on Differentiated Evidence


Developing Isoform-Selective Serine Hydrolase Inhibitors

Use 1-decanesulfonyl fluoride as a core warhead to generate activity-based probes or covalent inhibitors targeting serine hydrolases. Its C10 chain provides an optimal hydrophobic anchor based on the demonstrated 6.3 nM potency of a decane-1-sulfonyl derivative against carboxylesterase [1], and the compound's classification as a selective, irreversible serine hydrolase inhibitor . This makes it ideal for developing inhibitors to dissect the roles of specific hydrolases like FASN or FAAH in metabolic and neurological disease models, where off-target activity must be minimized through precise chain-length tuning.

Accelerating SuFEx-Based Radiochemistry and PET Tracer Synthesis

Leverage 1-decanesulfonyl fluoride in aqueous SuFEx click chemistry for rapid radiolabeling. The superior hydrolytic stability of the sulfonyl fluoride group over sulfonyl chlorides is critical here, ensuring the reactive handle survives in aqueous media during fluorine-18 incorporation [1]. The long C10 chain can also act as a built-in lipophilic spacer to modulate the biodistribution of radiotracers, making this compound a superior starting material for creating novel, water-stable prosthetic groups for PET imaging.

Synthesizing Potent Carboxylesterase Inhibitors for Prodrug Activation Studies

Employ 1-decanesulfonyl fluoride as the key intermediate to synthesize 1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diol or related gem-diol inhibitors. This is directly supported by evidence that the decane-1-sulfonyl derivative is an 18-fold more potent carboxylesterase inhibitor than its thioether analogue [1]. This makes it an invaluable tool for co-dosing studies with prodrugs like CPT-11 (Irinotecan) to investigate and mitigate carboxylesterase-mediated drug metabolism and toxicity in vivo.

Probing CB1 Receptor Nucleophilic Sites via Covalent Modification

Utilize 1-decanesulfonyl fluoride to investigate the CB1 receptor's nucleophilic ligand site. Given the steep chain-length-dependent SAR where a C12 analog shows low nM affinity and a C20 analog is >4000-fold less potent [1], the C10 compound represents an essential intermediate for mapping the hydrophobicity threshold for receptor binding and the induction of delayed toxicity (NTE-LysoPLA inhibition). Its use can provide critical insights into the balance between desired CB1 inhibition and off-target neurotoxicity.

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor development
C10-sulfonyl fluoride warhead architecture
Target selectivity and potency profiling
PET tracer synthesis via SuFEx
Aqueous-stable sulfonyl fluoride group
Radiolabeling efficiency and biodistribution
Carboxylesterase inhibitor synthesis
Decane-1-sulfonyl building block
Inhibitory potency vs thioether baseline
CB1 receptor nucleophilic site mapping
C10 chain hydrophobicity profile
Chain-length-dependent affinity and off-target effects
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